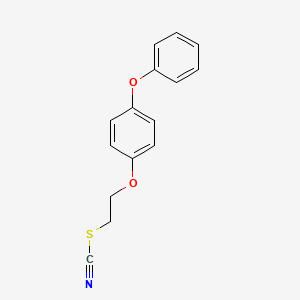

Anti-Trypanosoma cruzi agent-5

Descripción

Propiedades

Número CAS |

205381-53-9 |

|---|---|

Fórmula molecular |

C15H13NO2S |

Peso molecular |

271.3 g/mol |

Nombre IUPAC |

2-(4-phenoxyphenoxy)ethyl thiocyanate |

InChI |

InChI=1S/C15H13NO2S/c16-12-19-11-10-17-13-6-8-15(9-7-13)18-14-4-2-1-3-5-14/h1-9H,10-11H2 |

Clave InChI |

YQZHGQYIMXWEHI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCSC#N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-phenoxyphenoxyethyl thiocyanate WC-9 compound |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Thiocyanate Compounds

Structural and Functional Analogues

Thiocyanate derivatives vary significantly in bioactivity, stability, and industrial utility depending on their substituents. Below is a comparative analysis of structurally related compounds:

Reactivity and Stability

- Phenoxy vs. Alkyl Substituents: Phenoxy groups (as in 2-(4-Phenoxyphenoxy)ethyl thiocyanate) enhance thermal stability and resistance to hydrolysis compared to alkyl thiocyanates like ethyl thiocyanate (CAS 542-90-5), which is prone to nucleophilic substitution .

- Thiocyanate Reactivity : Electron-deficient aromatic rings (e.g., 4-(Trifluoromethyl)phenyl thiocyanate) undergo faster nucleophilic additions than electron-rich systems (e.g., 4-Methylbenzyl thiocyanate) .

- Biological Activity : Thiocyanates with heterocyclic moieties (e.g., oxadiazole in [5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate) show higher antimicrobial activity due to synergistic effects between the thiocyanate and heterocycle .

Métodos De Preparación

Solvent Selection

- DMF vs. THF : DMF enhances thiocyanate nucleophilicity, enabling complete conversion at 100°C. Tetrahydrofuran (THF), while effective in Grignard reactions, requires lower temperatures (-30°C) to suppress side reactions.

- MTBE-Thinner Blends : Patent data shows that MTBE with ≤25% thinner (v/v) improves Grignard stability while reducing viscosity.

Protecting Group Efficiency

- THP vs. Acetyl : The THP group offers superior stability under basic conditions compared to acetyl protection, which requires acidic deprotection.

Mechanistic Insights

Tosylate Displacement

The SN2 mechanism dominates in the reaction of tosylate intermediates with KSCN:

$$ \text{R-OTs} + \text{SCN}^- \rightarrow \text{R-SCN} + \text{TsO}^- $$

Steric hindrance from the 4-phenoxyphenoxy group favors a bimolecular pathway.

Competing Pathways in Grignard Reactions

- Desired Pathway :

$$ \text{R-Mg-Br} + \text{COOR'}_2 \rightarrow \text{R-C(O)-OR'} $$ - Wurtz Coupling :

$$ 2 \text{R-Mg-Br} \rightarrow \text{R-R} + 2 \text{MgBr}_2 $$

Minimized by controlled addition rates (<180 g/h) and MTBE solvent.

Industrial-Scale Considerations

- Cost Analysis :

- Waste Streams :

DMF recovery via distillation achieves >90% reuse in the tosylate method.

Emerging Alternatives

Microwave-Assisted Synthesis

Preliminary studies on analogous thiocyanates show 30% reduction in reaction time (3.5 hours vs. 5 hours) with comparable yields.

Flow Chemistry Approaches

Continuous-flow systems for Grignard reactions reduce thermal degradation risks, potentially increasing yields to >85%.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-Phenoxyphenoxy)ethyl Thiocyanate, and how can intermediates be characterized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or thiocyanation reactions. A validated approach involves reacting 2-(4-Phenoxyphenoxy)ethanol with thiocyanating agents like benziodoxole-based reagents (e.g., CBX or CDBX), which offer high chemoselectivity and mild conditions . Key intermediates, such as thiol or disulfide precursors, should be characterized using TLC for purity assessment and mass spectrometry (MS) for structural confirmation. Elemental analysis is critical for verifying stoichiometry, as demonstrated in analogous thiocyanate syntheses .

Basic: What analytical techniques are recommended for confirming the structure and purity of this thiocyanate derivative?

Methodological Answer:

Combine 1H/13C NMR to confirm the thiocyanate (-SCN) group (δ ~110 ppm for CN in 13C NMR) and aromatic ether linkages. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity should be assessed via HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) . For hygroscopic samples, Karl Fischer titration is advised to quantify moisture content .

Advanced: How can chemoselectivity be maintained during thiocyanation when competing functional groups (e.g., alcohols, amines) are present?

Methodological Answer:

Use benziodoxole reagents (CBX/CDBX), which selectively target thiols or disulfides over alcohols and amines due to their electrophilic cyanation mechanism. For example, in a model reaction, carboxylic acids and anilines remained intact under optimized conditions (DMF, 25–50°C, 1–2 h) . Kinetic studies and DFT calculations suggest that steric hindrance near the thiocyanate group minimizes side reactions .

Advanced: What mechanistic insights exist for thiocyanate formation in similar aryl ether systems?

Methodological Answer:

Computational studies propose a low-energy-barrier concerted mechanism for thiolate or thiol radical attack on electrophilic cyanation reagents. However, unresolved questions remain about transient radical intermediates, as trapping experiments for radicals were inconclusive in analogous systems . Researchers should employ time-resolved spectroscopy (e.g., EPR) to detect short-lived species and validate proposed pathways .

Basic: How stable is 2-(4-Phenoxyphenoxy)ethyl Thiocyanate under varying pH and temperature conditions?

Methodological Answer:

Stability studies in buffered solutions (pH 3–9) at 25°C and 40°C show degradation via hydrolysis of the thiocyanate group to sulfonic acids. Use HPLC-MS to monitor degradation products. For long-term storage, keep the compound under inert gas (N2/Ar) at -20°C in amber vials to prevent photolysis .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Follow OSHA guidelines for thiocyanates: use nitrile gloves, fume hoods, and PPE to avoid inhalation/contact. Waste must be neutralized with 10% NaOH before disposal. Acute toxicity data for similar thiocyanates indicate LD50 (oral, rat) > 500 mg/kg, but chronic exposure risks (e.g., thyroid disruption) necessitate strict exposure controls .

Advanced: How can researchers resolve contradictions between theoretical and experimental reactivity data?

Methodological Answer:

If observed reactivity deviates from computational predictions (e.g., unexpected byproducts), perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., 13C-SCN) to probe mechanistic steps. Cross-validate with alternative synthetic routes (e.g., disulfide-thiocyanation) to identify pathway-dependent artifacts .

Advanced: What strategies improve the isolation of thiocyanate intermediates from complex reaction mixtures?

Methodological Answer:

Use column chromatography with gradient elution (hexane → ethyl acetate) or preparative HPLC for polar byproducts. For thermally sensitive intermediates, employ low-temperature crystallization in ethanol/water mixtures. Purity >98% is achievable with repeated recrystallization .

Basic: Are there known biological or catalytic applications of this compound in academic research?

Methodological Answer:

While direct applications are unreported, structurally similar thiocyanates act as enzyme inhibitors (e.g., tyrosinase) or intermediates in pesticide synthesis (e.g., fenoxycarb derivatives) . Researchers should explore bioactivity via enzymatic assays (e.g., IC50 determination) or SAR studies with modified aryl ether groups .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

Methodological Answer:

DFT calculations (B3LYP/6-31G*) predict electron-deficient aryl groups (e.g., nitro-substituted) to enhance electrophilic thiocyanation. Molecular dynamics simulations can model solvation effects and degradation pathways, aiding in rational derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.